

3-Bromo-2-phenylpyridine molecular weight and formula

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Compound of Interest

Compound Name: **3-Bromo-2-phenylpyridine**

Cat. No.: **B1272035**

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An In-depth Technical Guide to **3-Bromo-2-phenylpyridine**

This technical guide provides a comprehensive overview of the core chemical and physical properties of **3-Bromo-2-phenylpyridine**, a critical heterocyclic intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering structured data, a detailed experimental protocol for a common synthetic application, and a logical workflow diagram.

Core Properties and Data

3-Bromo-2-phenylpyridine is a substituted pyridine derivative widely utilized as a building block in organic synthesis.^[1] Its structural features, particularly the presence of a bromine atom on the pyridine ring, make it an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.^{[1][2]} This versatility is highly valued in the fields of medicinal chemistry and materials science for the development of novel compounds.^[1]

Quantitative Data Summary

The key physicochemical properties of **3-Bromo-2-phenylpyridine** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₈ BrN	[1][3][4]
Molecular Weight	234.09 g/mol	[1][3]
CAS Number	91182-50-2	[3][4][5]
Appearance	Solid	[5]
Boiling Point	296.1 ± 20.0 °C (at 760 mmHg)	[5]
Purity	≥ 97%	[1][5]
InChI Key	QODMOFYNGFSWSQ-UHFFFAOYSA-N	[3][5]

Synthetic Applications and Experimental Protocols

3-Bromo-2-phenylpyridine is a versatile intermediate primarily used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[\[1\]](#) Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are common synthetic routes employing this substrate to create more complex, often biologically active, molecules.[\[2\]\[6\]](#)

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of **3-Bromo-2-phenylpyridine** with a generic arylboronic acid. This method is adapted from established procedures for similar bromopyridine derivatives and is a foundational reaction in modern synthetic chemistry.[\[6\]\[7\]](#)

Objective: To synthesize a 2,3-diarylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **3-Bromo-2-phenylpyridine** (1.0 mmol, 1.0 eq.)

- Arylboronic acid (1.2 mmol, 1.2 eq.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol, 3 mol%)
- Base (e.g., Potassium Carbonate, K_2CO_3 , 2.0 mmol, 2.0 eq.)
- Solvent system: 1,4-Dioxane and degassed Water (e.g., 4:1 ratio, 5 mL total)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution, for washing)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4) (for drying)
- Silica gel for column chromatography

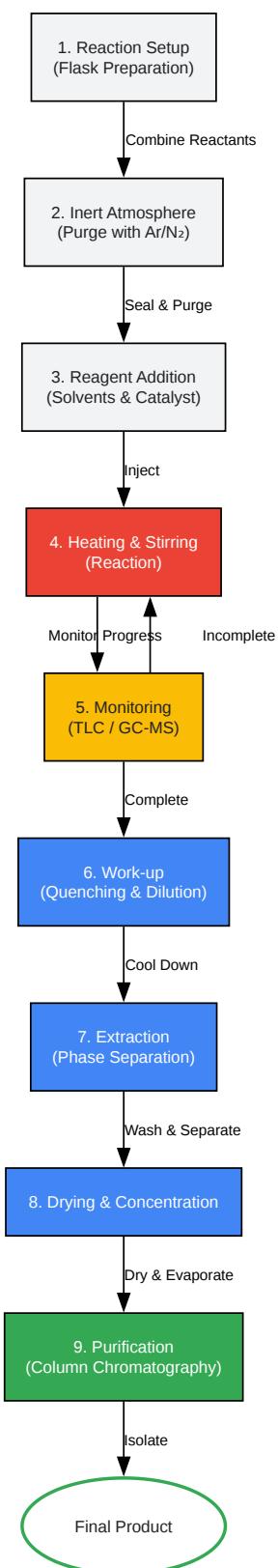
Procedure:

- Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine **3-Bromo-2-phenylpyridine** (1.0 eq.), the selected arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
- Solvent Addition: Under a positive pressure of the inert gas, add the 1,4-dioxane/water solvent mixture via syringe.
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%) to the flask under a positive pressure of inert gas.
- Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

- Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Chromatography: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.

Visualization of Experimental Workflow

The logical flow of the Suzuki-Miyaura cross-coupling protocol can be visualized to clarify the sequence of operations from setup to final product isolation.



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Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

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